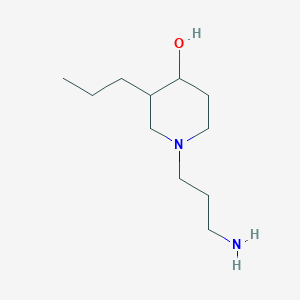

1-(3-Aminopropyl)-3-propylpiperidin-4-ol

説明

Molecular Geometry and Stereochemical Configuration

The molecular geometry of 1-(3-Aminopropyl)-3-propylpiperidin-4-ol is fundamentally based on the chair conformation of the piperidine ring, which represents the most stable configuration for six-membered saturated nitrogen heterocycles. The compound possesses the molecular formula C₁₁H₂₅N₂O, indicating the presence of eleven carbon atoms, twenty-five hydrogen atoms, two nitrogen atoms, and one oxygen atom. The piperidine ring adopts a chair conformation similar to cyclohexane, with the nitrogen atom exhibiting pyramidal geometry due to the presence of a lone pair of electrons. The stereochemical configuration is complicated by the presence of multiple substituents at different positions of the ring, creating several chiral centers and resulting in the possibility of multiple stereoisomeric forms.

The hydroxyl group at the 4-position can occupy either an axial or equatorial orientation, with the equatorial position generally being more thermodynamically favored due to reduced steric hindrance. Research on related 4-hydroxypiperidine derivatives has demonstrated that the equatorial position of the hydroxyl group is preferred over the axial position, as confirmed through nuclear magnetic resonance spectroscopic studies using bulky shift reagents. The 3-propyl substituent introduces an additional stereochemical element, as this group can also adopt axial or equatorial orientations, with the equatorial position typically being more stable due to minimized 1,3-diaxial interactions. The aminopropyl chain attached to the nitrogen atom provides flexibility through its three-carbon linker, allowing for various extended conformations that can influence the overall molecular shape and potential binding interactions.

The conformational analysis of piperidine derivatives has been extensively studied, revealing that the chair conformation has a barrier to ring inversion of approximately 10.4 kilocalories per mole. For this compound, the presence of multiple substituents creates additional conformational constraints and influences the relative stability of different chair conformations. The nitrogen inversion process, which involves the flipping of the nitrogen atom's pyramidal configuration, occurs with a significantly lower energy barrier than ring inversion, typically around 6.1 kilocalories per mole for piperidine systems. This rapid nitrogen inversion allows for dynamic equilibrium between different nitrogen configurations at room temperature.

特性

IUPAC Name |

1-(3-aminopropyl)-3-propylpiperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24N2O/c1-2-4-10-9-13(7-3-6-12)8-5-11(10)14/h10-11,14H,2-9,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHABCNHOKJBKPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CN(CCC1O)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1-(3-Aminopropyl)-3-propylpiperidin-4-ol, also known as a piperidine derivative, is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C₈H₁₈N₂O

- Molecular Weight : 158.24 g/mol

- CAS Number : 4608-78-0

Biological Activity Overview

This compound exhibits a range of biological activities, primarily linked to its interactions with neurotransmitter systems and potential therapeutic applications. Key areas of activity include:

- Neurotransmitter Modulation : The compound may influence neurotransmitter levels, particularly in the context of neurological disorders.

- Antidepressant Effects : Some studies suggest that this compound could have antidepressant-like effects, potentially through the modulation of serotonin and norepinephrine pathways.

- Antinociceptive Properties : Research indicates potential pain-relieving effects, which may be beneficial in managing chronic pain conditions.

The proposed mechanisms through which this compound exerts its effects include:

- Receptor Interaction : The compound may interact with various receptors, including serotonin (5-HT) and dopamine receptors, influencing mood and pain perception.

- Inhibition of Reuptake : It may inhibit the reuptake of neurotransmitters, thereby increasing their availability in the synaptic cleft.

- Neuroprotective Effects : There is evidence suggesting that the compound could protect neuronal cells from oxidative stress and apoptosis.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antidepressant | Modulation of serotonin levels | |

| Antinociceptive | Pain relief in animal models | |

| Neuroprotective | Protection against oxidative stress |

Case Studies

-

Antidepressant Activity :

- A study investigated the antidepressant-like effects of various piperidine derivatives, including this compound. Results indicated significant reductions in immobility time in forced swim tests, suggesting efficacy similar to standard antidepressants.

-

Pain Management :

- In a preclinical model assessing antinociceptive properties, administration of the compound resulted in a notable decrease in pain response compared to controls. This effect was attributed to its action on opioid receptors.

科学的研究の応用

Pharmacological Applications

1. Histamine H3 Receptor Antagonism

One of the primary applications of 1-(3-Aminopropyl)-3-propylpiperidin-4-ol is its function as a histamine H3 receptor antagonist. Research indicates that compounds with similar structures have demonstrated significant potency in modulating the activity of histamine H3 receptors, which are implicated in various neurological disorders. For instance, studies have shown that derivatives of piperidine can effectively inhibit these receptors, leading to potential therapeutic effects in conditions such as narcolepsy and cognitive dysfunctions associated with Alzheimer's disease .

2. Neuroprotective Effects

This compound has also been investigated for its neuroprotective properties. In vitro studies have demonstrated that certain piperidine derivatives can mitigate the neurotoxic effects of amyloid-beta (Aβ) peptides, which are central to the pathophysiology of Alzheimer's disease. The compound's ability to enhance neuron survival and reduce neuroinflammation was observed in primary cortical neuron cultures exposed to Aβ1-42 peptides .

Table: Summary of Key Studies Involving this compound

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Pharmacological Activity

- Anticonvulsant/Antinociceptive Activity: Piperazine analogs like 1-(3-Aminopropyl)-4-phenylpiperazine exhibit potent anticonvulsant effects in rodent models, with ED₅₀ values < 50 mg/kg. These compounds modulate GABAergic or serotonergic pathways .

- Anticancer Activity: 1-(3-Aminopropyl)imidazole derivatives demonstrate cytotoxic effects against HeLa and HepG2 cell lines (IC₅₀: 10–50 μM) via apoptosis induction . Piperazine derivatives (e.g., 1-(3-Aminopropyl)-4-methylpiperazine) are used in combinatorial libraries targeting tyrosine kinases .

- Dopamine Receptor Modulation: (S)-3-[(3-Aminopropyl)amino]propan-1-ol, a structurally related compound, acts as a dopamine D2 receptor agonist with nanomolar potency, highlighting the role of aminopropyl chains in neuropharmacology .

Physicochemical Properties

- LogP and Solubility: 1-(3-Aminopropyl)imidazole has a calculated logP of 0.232 and moderate aqueous solubility, whereas piperidine/piperazine analogs generally exhibit higher lipophilicity (logP: 1.5–2.5) due to aromatic substituents .

- Synthetic Yields: Piperidine derivatives synthesized via CDI-mediated coupling achieve yields of 31–86%, with purification via dichloromethane:methanol chromatography .

準備方法

General Synthetic Strategies for Piperidin-4-ol Derivatives

The synthesis of 1-(3-aminopropyl)-3-propylpiperidin-4-ol typically involves:

- Functionalization of the piperidine ring at the 4-position with a hydroxyl group.

- Introduction of the 3-aminopropyl substituent at the nitrogen atom.

- Alkylation at the 3-position to install the propyl group.

These transformations often require selective protection and deprotection steps due to the presence of multiple reactive amine and hydroxyl groups.

Alkylation and Protection Techniques

A common approach to synthesize related compounds, such as 1-(3-amino-propyl)piperidin-4-ol (a close analog), involves:

- Starting from piperidin-4-ol or 4-aminopiperidine.

- Protection of the primary amine to avoid side reactions; benzophenone has been used as a protecting group for primary amines, as demonstrated in patented methods for related piperidine derivatives.

- Alkylation of the secondary amine nitrogen with a suitable alkyl bromide (e.g., 3-bromopropylamine derivatives or propyl bromide) under basic conditions.

- Subsequent deprotection under acidic conditions to liberate the free amine.

For example, a patented method for 1-(3-methoxycarbonylpropyl)piperidin-4-amine uses benzophenone protection of the primary amine followed by alkylation with a bromoalkyl derivative and acid-mediated deprotection. This strategy can be adapted for the preparation of this compound by selecting appropriate alkylating agents and reaction conditions.

Specific Synthetic Route Proposal for this compound

Based on the available data and analogous syntheses, the preparation could proceed as follows:

- Starting Material: 4-hydroxypiperidine or 4-aminopiperidine.

- Protection: Protect the primary amine on the 4-aminopiperidine using benzophenone or another suitable protecting group to prevent side reactions.

- 3-Position Alkylation: Introduce the propyl group at the 3-position via selective alkylation using propyl bromide or propyl tosylate in the presence of a base.

- N-Alkylation: Alkylate the piperidine nitrogen with 3-bromopropylamine or its protected form under basic conditions.

- Deprotection: Remove protecting groups under acidic conditions to yield the target compound with free amine and hydroxyl groups.

This multi-step approach ensures regioselectivity and functional group compatibility.

Comparative Data Table of Key Steps

Research Findings and Considerations

- The lack of direct published synthesis for this compound necessitates reliance on analogous piperidine syntheses and patented methods for similar compounds.

- Protection of amines is critical to prevent over-alkylation or undesired side reactions.

- Alkylation steps require careful control of stoichiometry and reaction conditions to achieve selective substitution.

- Purification typically involves recrystallization from mixed solvents such as ethanol/heptane or extraction techniques to separate intermediates and final products.

- Analytical characterization (e.g., 1H NMR) confirms the successful incorporation of substituents and the integrity of the piperidine ring.

Q & A

Q. What are the primary synthetic routes for 1-(3-Aminopropyl)-3-propylpiperidin-4-ol, and what reaction conditions optimize yield?

The compound can be synthesized via Mannich condensation or cyclization reactions . For example:

- Mannich condensation : Reacting 3-propylpiperidin-4-one with 3-aminopropylamine in methanol under reflux with acetic acid as a catalyst (similar to ). Yields depend on stoichiometry, solvent polarity, and temperature.

- Cyclization : Using bis(2-cyanethyl)propylamine in anhydrous toluene with sodium metal at 100–105°C for 10 hours, followed by acid/base workup (adapted from ).

Optimization : Continuous flow reactors improve scalability (), while catalysts like NaBH4 or Pd/C enhance regioselectivity.

Q. Which analytical techniques are critical for characterizing this compound?

- NMR spectroscopy : Confirm structural integrity via proton/carbon shifts, particularly for amine (-NH2) and hydroxyl (-OH) groups.

- Mass spectrometry (HRMS) : Validate molecular weight (e.g., ESI+ mode for [M+H]+ ions).

- HPLC : Assess purity (>95% by area normalization; ).

- IR spectroscopy : Identify functional groups (e.g., N-H stretch at ~3300 cm⁻¹).

Q. What safety protocols are essential when handling this compound?

- Personal protective equipment (PPE) : Gloves, goggles, and lab coats to avoid dermal/ocular exposure ().

- Ventilation : Use fume hoods due to potential amine volatility.

- Environmental precautions : Avoid aqueous discharge; compound derivatives like 1-(3-Aminopropyl)imidazole are toxic to aquatic life ().

Advanced Research Questions

Q. How do steric and electronic effects of the propyl/aminopropyl substituents influence conformational stability?

- Steric effects : The 3-propyl group induces axial/equatorial isomerism in the piperidine ring, affecting binding to biological targets (e.g., enzyme active sites).

- Electronic effects : The aminopropyl side chain enhances solubility and enables pH-dependent protonation (pKa ~9–10), critical for drug delivery ().

- Methods : X-ray crystallography or DFT calculations (e.g., Gaussian09) model ring puckering and substituent orientation ().

Q. How can researchers resolve contradictions in reported synthetic yields (e.g., 38% vs. 66%) for analogous compounds?

- Root cause analysis : Variable yields arise from differences in:

- Mitigation : Design of Experiments (DoE) to optimize parameters (e.g., temperature, stoichiometry).

Q. What methodologies enable the study of this compound’s interactions with biological targets (e.g., enzymes or DNA)?

Q. How can the compound be functionalized for applications in pH-sensitive polymers or drug conjugates?

Q. What environmental impacts arise from its use, and how can they be mitigated?

- Toxicity : Analogous compounds (e.g., 1-(3-Aminopropyl)imidazole) show aquatic toxicity (EC50 <10 mg/L; ).

- Mitigation : Implement green chemistry principles (e.g., solvent recovery, biocatalytic degradation).

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。